molecular formula C6H13BrClN B033933 1-(2-Bromoethyl)pyrrolidine hydrochloride CAS No. 106536-48-5

1-(2-Bromoethyl)pyrrolidine hydrochloride

Cat. No.: B033933
CAS No.: 106536-48-5
M. Wt: 214.53 g/mol
InChI Key: GWEXSMZNVPJTCD-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H12BrN.ClH and a molecular weight of 214.53 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

1-(2-Bromoethyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents.

Scientific Research Applications

1-(2-Bromoethyl)pyrrolidine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to changes in the structure and function of proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

1-(2-Bromoethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical properties, making it valuable in various research and industrial applications.

Biological Activity

1-(2-Bromoethyl)pyrrolidine hydrochloride is a compound that belongs to the pyrrolidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6_6H13_{13}BrClN. It is characterized by a pyrrolidine ring substituted with a bromoethyl group, which influences its reactivity and biological interactions.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that pyrrolidine derivatives can exhibit significant antibacterial and antifungal properties. For example, studies have shown that related compounds can inhibit the growth of various pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Compounds within the pyrrolidine class, including derivatives similar to this compound, have demonstrated anticancer activities. For instance, some pyrrolidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Cholinesterase Inhibition : Certain pyrrolidine derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The inhibition potency varies among different derivatives, indicating potential for therapeutic development .
  • Anti-inflammatory Effects : Some studies suggest that pyrrolidine compounds may possess anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The bromoethyl group may facilitate interactions with specific receptors or enzymes, enhancing the compound's efficacy against various biological targets .
  • Structure-Activity Relationship (SAR) : The arrangement of functional groups in pyrrolidine derivatives plays a crucial role in their biological activity. Modifications to the pyrrolidine ring or substituents can lead to enhanced potency or selectivity against certain targets .

Case Studies

Several studies highlight the biological significance of pyrrolidine derivatives:

  • Antimicrobial Efficacy : A study evaluated various pyrrolidine derivatives against Acinetobacter baumannii, revealing that certain modifications led to compounds exhibiting four times higher activity compared to standard antibiotics like ampicillin .
  • Anticancer Activity : Research on a series of pyrrolidine-based compounds demonstrated their ability to inhibit cancer cell lines effectively. One compound showed an IC50_{50} value in the low micromolar range against breast cancer cells, indicating strong potential for further development .
  • Cholinesterase Inhibition : A comparative study found that some pyrrolidine derivatives had IC50_{50} values as low as 0.029 µM against AChE, suggesting their potential use in neurodegenerative disease therapies .

Properties

IUPAC Name

1-(2-bromoethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEXSMZNVPJTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498362
Record name 1-(2-Bromoethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106536-48-5
Record name 1-(2-Bromoethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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